molecular formula C17H14ClN3O3 B2917432 3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 497060-39-6

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2917432
CAS No.: 497060-39-6
M. Wt: 343.77
InChI Key: BFYFOQAHQXSTJH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 1,2-oxazole (isoxazole) core, a privileged scaffold known for its diverse biological activities. The structure is characterized by a 2-chlorophenyl group at the 3-position and a 6-methoxypyridin-3-yl group attached via a carboxamide linkage at the 4-position of the 5-methylisoxazole ring. While specific biological data for this exact compound is not available in the public domain, its core structure is closely related to compounds investigated as potential multi-target therapeutic agents. Notably, research on analogs with similar 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide structures has identified potent dual inhibitors of key enzymes involved in pain and inflammation pathways, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The concurrent inhibition of these enzymes represents a novel non-opioid approach to managing chronic pain . The inclusion of a methoxypyridine moiety, a common pharmacophore in drug discovery, may influence the compound's physicochemical properties and binding affinity. This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-15(16(21-24-10)12-5-3-4-6-13(12)18)17(22)20-11-7-8-14(23-2)19-9-11/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYFOQAHQXSTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-Methoxypyridin-3-yl Not explicitly given ~360–400 Heteroaromatic pyridine; methoxy enhances solubility and electronic effects.
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-Chloro-2-methylphenyl C₁₈H₁₄Cl₂N₂O₂ 361.22 Higher lipophilicity (Cl substituent); lower solubility.
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (3,4-Dimethoxyphenyl)methyl C₂₀H₁₈ClFN₂O₄ 404.82 Fluorine increases metabolic stability; dimethoxy boosts hydrophilicity.
N-(2-Carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-Carbamoylphenyl C₁₈H₁₄ClN₃O₃ 355.78 Polar carbamoyl group improves H-bonding; lower logP.
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide 1-Hydroxy-2-methylpropan-2-yl C₁₅H₁₆Cl₂N₂O₃ 343.20 Bulky substituent reduces membrane permeability; hydroxyl aids solubility.
Key Observations:
  • Heteroaromatic vs. Phenyl Substituents : The target’s pyridine ring (vs. phenyl in ) enhances dipole interactions and solubility due to nitrogen’s electronegativity .
  • Methoxy vs. Chloro Groups : Methoxy (electron-donating) in the target may improve solubility compared to chloro (electron-withdrawing) in analogs like .
  • Functional Group Impact : Carbamoyl () and hydroxy groups () increase polarity but may reduce bioavailability due to higher hydrophilicity .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The target’s methoxy-pyridine group likely offers better aqueous solubility (logP ~2–3) compared to dichlorophenyl analogs (logP ~4–5) .
  • Metabolism : Pyridine rings are prone to oxidation, whereas chloro groups resist degradation. The absence of fluorine (cf. ) may result in faster hepatic clearance .

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